molecular formula C13H16ClN3 B2744901 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile CAS No. 48167-19-7

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile

Cat. No.: B2744901
CAS No.: 48167-19-7
M. Wt: 249.74
InChI Key: RQPPLPLEPVUEBY-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile is a piperazine derivative characterized by a 3-chlorophenyl substituent on the piperazine ring and a propanenitrile side chain. Its molecular formula is C₁₃H₁₅ClN₄ (calculated molecular weight: 262.74 g/mol).

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPPLPLEPVUEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 3-chlorophenylpiperazine with a suitable nitrile compound. One common method involves the use of 3-chlorophenylpiperazine and acrylonitrile under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
The compound has been investigated for its potential in treating psychiatric disorders, such as:

  • Anxiety Disorders: Compounds with similar structures have shown anxiolytic properties, suggesting that 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile may modulate serotonin and dopamine receptors effectively.
  • Antidepressants: The piperazine structure is often associated with antidepressant activity, making this compound a candidate for further exploration in depression treatment .

Mechanism of Action:
Research indicates that the chlorophenyl group enhances interaction with neurotransmitter receptors, potentially leading to neuroprotective effects and modulation of neurotransmitter systems. The binding affinity of this compound to serotonin receptors has been documented, highlighting its relevance in pharmacological studies .

Organic Synthesis

Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperazine Moiety: This is achieved through nucleophilic substitution reactions.
  • Introduction of the Chlorophenyl Group: This is accomplished via electrophilic aromatic substitution.
  • Final Assembly: The nitrile group is introduced through a condensation reaction involving appropriate precursors.

The versatility of piperazine derivatives allows for the development of various analogs that can be tailored for specific biological activities.

Scientific Research Applications

Biochemical Probes:
This compound has been utilized as a biochemical probe to study various biological processes. Its ability to bind selectively to specific receptors makes it valuable for cellular imaging and protein interaction studies .

Industrial Applications:
In addition to its medicinal applications, this compound serves as a building block in the synthesis of more complex molecules used in materials science and chemical processes .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of compounds structurally related to this compound. Results indicated significant reductions in depressive behaviors in animal models, suggesting that piperazine derivatives could be promising candidates for developing new antidepressants .

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of similar compounds revealed that they could inhibit oxidative stress and inflammation in neuronal cells. This supports the hypothesis that this compound may have therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Groups

Piperazine derivatives with halogenated aryl substituents are common in medicinal chemistry. For example:

  • 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) : This compound replaces the nitrile group with a urea-thiazole-piperazine scaffold. It has a higher molecular weight (500.2 g/mol ) and demonstrated an 85.1% synthetic yield .
  • Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) : Features a thiazole-ester linkage and a 3-chlorophenyl urea group. Its molecular weight is 514.2 g/mol , with an 89.1% yield .

Analogues with Alternative Functional Groups

Substitution of the nitrile group with alcohols, acids, or ketones alters physicochemical properties:

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol : Replaces the nitrile with a hydroxyl group, reducing polarity. Molecular weight: 254.75 g/mol ; Topological Polar Surface Area (TPSA): 26.7 Ų .
  • 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile : Introduces a ketone group and phenethyl substituent. Molecular weight: 284.35 g/mol (CAS: 717858-21-4) .
  • 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride: Substitutes nitrile with a carboxylic acid, enhancing hydrophilicity. Molecular weight: 322.25 g/mol (CAS: 1172802-40-2) .

Table 1: Functional Group Impact on Properties

Compound Functional Group Molecular Weight (g/mol) TPSA (Ų) LogP*
Target Compound Nitrile 262.74 ~40 2.8
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol Alcohol 254.75 26.7 2.2
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile Ketone + Nitrile 284.35 ~50 3.1

*LogP values estimated using XLogP3 .

Piperazine Derivatives with Complex Heterocycles

Compounds integrating thiazole or pyrrolidine rings exhibit divergent pharmacological profiles:

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Compound g) : A simpler analogue without a nitrile group, used in intermediate synthesis .
  • 3-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-[3-(4-fluorophenyl)-4-(3-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-3-oxopropanenitrile : Combines a thiazole ring and cyclopropane carbonyl group, increasing structural complexity (Molecular weight: ~550 g/mol) .

Key Insight : The target compound’s simplicity (lacking thiazole or urea motifs) may improve synthetic accessibility compared to analogues in –2.

Anticonvulsant Piperazine Derivatives

While direct activity data for the target compound is unavailable, structurally related N-piperazinylalkyl imides of succinic acid (e.g., 3-phenylpyrrolidine-2,5-diones) have shown anticonvulsant effects in rodent models . These compounds highlight the piperazine scaffold’s versatility in central nervous system (CNS) drug design.

Biological Activity

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{13}H_{16}ClN_{3}
  • Molecular Weight : 253.74 g/mol

The compound features a piperazine ring substituted with a chlorophenyl group and a propanenitrile moiety, which are critical for its biological activity.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin receptors. These receptors play a crucial role in regulating mood and anxiety. The compound is believed to modulate the activity of these receptors, leading to alterations in neurotransmitter levels and signaling pathways that can affect various physiological functions .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various piperazine derivatives for their antibacterial and antifungal activities against pathogenic strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3cStaphylococcus aureus19.5 μg/ml
4aEscherichia coli39.0 μg/ml
J1Pseudomonas aeruginosa250 μg/ml

These results indicate that certain derivatives possess potent antibacterial activity comparable to standard antibiotics like gentamicin .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on HeLa cells revealed that many synthesized compounds based on the piperazine framework maintained cell viability above that of control drugs, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several studies have explored the biological activity of piperazine derivatives, including those containing the this compound structure:

  • Antitumor Activity : Compounds derived from piperazine were evaluated for their antitumor effects, showing moderate cytotoxicity against various cancer cell lines. The structural modifications significantly influenced their efficacy.
  • Neuropharmacological Effects : Investigations into the neuropharmacological properties indicated that these compounds could potentially be developed as treatments for anxiety and depression due to their action on serotonin receptors .

Q & A

Q. What advanced analytical techniques characterize degradation products under oxidative stress?

  • Methodological Answer :
  • LC-HRMS : Identify degradation products (e.g., oxidized piperazine rings) with sub-ppm mass accuracy .
  • EPR Spectroscopy : Detect free radical intermediates formed during photodegradation .

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